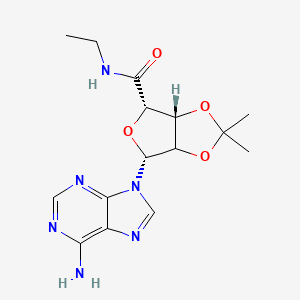

5'-Ethylcarboxamido-2',3'-isopropylidene adenosine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents several documented variations in the literature, reflecting the complexity of properly naming this stereocentered molecule. The most commonly cited International Union of Pure and Applied Chemistry name is (4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxole-6-carboxamide. However, alternative stereochemical designations have been reported, including (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d]dioxole-4-carboxamide. These nomenclatural variations primarily stem from different approaches to numbering the fused ring system and defining the stereochemical configuration.

The Chemical Abstracts Service has assigned the registry number 39491-53-7 to this compound. This unique identifier serves as the definitive chemical fingerprint for this compound in chemical databases and regulatory documentation worldwide. The molecular formula is consistently reported as C₁₅H₂₀N₆O₄ across multiple sources, with a corresponding molecular weight of 348.36 grams per mole. The compound's exact mass has been calculated as 348.15500 atomic mass units.

| Property | Value | Source Reference |

|---|---|---|

| Chemical Abstracts Service Registry Number | 39491-53-7 | |

| Molecular Formula | C₁₅H₂₀N₆O₄ | |

| Molecular Weight | 348.36 g/mol | |

| Exact Mass | 348.15500 amu | |

| Melting Point | 200-202°C |

Structural Isomerism and Stereochemical Considerations

The structural complexity of this compound arises from multiple stereochemical centers within the modified ribose framework and the conformational constraints imposed by the isopropylidene protecting group. The isopropylidene moiety forms a rigid five-membered dioxolane ring that spans the 2' and 3' positions of the ribose sugar, fundamentally altering the sugar pucker and overall molecular conformation compared to the unprotected parent compound. This structural modification creates a bicyclic sugar system where the natural flexibility of the ribose ring is significantly constrained.

The stereochemical designation of this compound has been subject to varying interpretations in the chemical literature, primarily due to the complexity of the fused ring system nomenclature. The most frequently cited configuration positions the adenine base in the R configuration at the anomeric carbon, with the ethylcarboxamido group occupying the S configuration at the 5' carbon position. The isopropylidene protecting group introduces additional stereochemical complexity by creating new ring junctions that must be properly designated according to International Union of Pure and Applied Chemistry conventions.

Comparative structural analysis with related compounds reveals important stereochemical relationships. The parent compound 5'-N-ethylcarboxamidoadenosine lacks the isopropylidene protection and therefore exhibits greater conformational flexibility. The systematic International Union of Pure and Applied Chemistry name for the unprotected compound is (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide, which clearly demonstrates the stereochemical changes introduced by the protective group installation.

| Compound | Chemical Abstracts Service Number | Stereochemical Configuration | Conformational Constraint |

|---|---|---|---|

| This compound | 39491-53-7 | (4R,6S,6aR) | Rigid dioxolane ring |

| 5'-N-ethylcarboxamidoadenosine | 35920-39-9 | (2S,3S,4R,5R) | Flexible ribose |

| 2',3'-Isopropylideneadenosine | 362-75-4 | (3aR,4R,6R,6aR) | Rigid dioxolane ring |

Synonym Taxonomy in Chemical Literature

The chemical literature contains an extensive array of synonymous names for this compound, reflecting different naming conventions, abbreviation systems, and regional preferences in chemical nomenclature. The most systematic approach to synonym classification organizes these alternative names based on their structural emphasis and naming methodology.

Systematic chemical names following International Union of Pure and Applied Chemistry conventions include variations that emphasize different aspects of the molecular structure. The primary systematic name (4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxole-6-carboxamide represents the most stereospecific designation. Alternative systematic formulations include (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d]dioxole-4-carboxamide, which employs different ring numbering conventions.

Structural descriptor names focus on the relationship to known parent compounds. The designation "this compound" emphasizes the compound's derivation from adenosine with specific modifications at defined positions. Variations in punctuation and spacing include "5'-Ethylcarboxamido-2',3'-isopropylideneadenosine" and "5''-Ethylcarboxamido-2'',3''-O-isopropylideneadenosine", where the latter explicitly indicates the oxygen atoms involved in the protective group formation.

Commercial and database-specific identifiers serve important roles in chemical commerce and information retrieval. The compound appears in various chemical supply catalogs under simplified names such as "this compound" and related variants that prioritize clarity for procurement purposes.

The evolution of nomenclature for this compound reflects broader trends in chemical naming conventions, where systematic International Union of Pure and Applied Chemistry names provide unambiguous structural information at the expense of practical usability, while common names prioritize communication efficiency in research and commercial contexts. The multiplicity of acceptable synonyms necessitates careful attention to chemical registry numbers and structural verification when conducting literature searches or procuring chemical materials.

Properties

IUPAC Name |

(4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9-,10?,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHQDKWIAMIECN-BYYPQSTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]2C([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675889 | |

| Record name | (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39491-53-7 | |

| Record name | (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2',3'-O-isopropylideneadenosine-5-uronic acid (9.4 g, 0.03 mol) is treated with excess thionyl chloride (30 mL) at 0°C, catalyzed by dimethylformamide (5 drops). The mixture is heated to 50°C for 1.5 hours to form the acid chloride, which is subsequently washed with diethyl ether to remove residual reagents. The crude acid chloride is dissolved in methylene chloride (100 mL) and reacted with ethylamine (39.43 mL in 70 mL methylene chloride) at 0°C for 1 hour. Monitoring by TLC (ethyl acetate/methylene chloride/methanol 8:1.5:0.5) confirms completion, followed by sequential washing with aqueous NaHCO₃ and brine. Purification via recrystallization (methylene chloride/diethyl ether) yields the title compound as a pale yellow solid (6.7 g, 66%).

Key Advantages :

-

High regioselectivity due to the stability of the isopropylidene group under acidic conditions.

-

Scalability demonstrated at the 0.03 mol scale.

Glycosyl Donor Strategy via Protected Ribose Intermediates

An alternative approach involves constructing the nucleoside from a protected ribofuranosyl donor and adenine derivatives, leveraging 2,3-O-isopropylidene-D-erythronolactone as a precursor.

Synthesis of Glycosyl Donor 7

2,3-O-Isopropylidene-D-erythronolactone is reduced with diisobutylaluminum hydride (DIBAL, 1 M in toluene) at -78°C to yield lactol 6 , which is acetylated with acetic anhydride in pyridine to form glycosyl donor 7 . This donor serves as a key intermediate for coupling with purine bases.

Condensation with Purine Bases

Glycosyl donor 7 is condensed with silylated 6-chloropurine or 2,6-dichloropurine under reflux to form N-9 regioisomers 8 and 9 . Subsequent acidic removal of the isopropylidene group (e.g., 2 N HCl in THF) yields ribofuranosyl intermediates 10 and 11 , which are further functionalized at the 5'-position.

Introduction of Ethylcarboxamido Group

Intermediate 10 is treated with ethylamine in ethanol at room temperature for 1–3 days to introduce the ethylcarboxamido moiety. Purification via silica gel chromatography (CH₂Cl₂:MeOH 20:1) affords the target compound.

Yield Comparison :

Precursor-Based Synthesis from AICAR Derivatives

A patent route describes synthesizing 2',3'-O-isopropylideneadenosine from 5-amino-4-carbamoyl-1-(2',3'-O-isopropylidene-β-D-ribofuranosyl)imidazole (Ip-AcO-AICAR), which can be adapted for ethylcarboxamido functionalization.

Dehydration and Cyclization

Ip-AcO-AICAR is treated with acetyl chloride to dehydrate the 4-carbamoyl group to a cyano group, forming Ip-AcO-AICNR. Ring closure with formamide or methyl orthoformate/ammonia generates the adenine core. Subsequent 5'-oxidation and amidation with ethylamine yields the target compound.

Challenges :

-

Multi-step synthesis reduces overall yield (30–40%).

-

Requires rigorous purification after cyclization.

Analytical and Mechanistic Insights

Reaction Monitoring

Chemical Reactions Analysis

Types of Reactions: 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: This can be used to remove protective groups or modify the compound’s structure.

Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Adenosine Receptor Agonism

5'-Ethylcarboxamido-2',3'-isopropylidene adenosine acts as an agonist for the A2B adenosine receptor, which is implicated in numerous physiological processes, including:

- Vasodilation : By activating A2B receptors, this compound promotes vasodilation, potentially aiding in conditions related to cardiovascular health .

- Inflammation Modulation : Research indicates that A2B receptor activation can modulate inflammatory responses, making this compound a candidate for treating inflammatory diseases .

Neuroprotective Effects

Studies suggest that the activation of adenosine receptors can lead to neuroprotective effects. This is particularly relevant in conditions like:

- Neurodegenerative Diseases : The ability of this compound to affect neuronal survival and function has been explored in models of neurodegeneration, indicating potential therapeutic avenues in diseases such as Alzheimer's and Parkinson's .

Cancer Research

The compound's interaction with adenosine receptors has been studied in the context of cancer therapy:

- Tumor Growth Inhibition : Activation of A2B receptors has been linked to inhibition of tumor proliferation and metastasis in certain cancer models, suggesting a potential role for this compound in cancer treatment strategies .

Case Study 1: Cardiovascular Health

A study investigated the effects of this compound on vascular smooth muscle cells. Results showed that this compound significantly induced relaxation of these cells through A2B receptor activation, contributing to improved blood flow and reduced hypertension risks.

Case Study 2: Neuroprotection in Ischemia

In a controlled experiment involving ischemic injury models, administration of this compound demonstrated a marked reduction in neuronal cell death compared to control groups. The findings suggest that this compound may enhance neuronal resilience against ischemic damage by modulating receptor signaling pathways.

Comparative Analysis with Other Compounds

| Compound Name | Receptor Target | Main Application Area | Efficacy Level |

|---|---|---|---|

| This compound | A2B | Cardiovascular & Neuroprotection | High |

| NECA (N-Ethylcarboxamidoadenosine) | A1, A2A, A3 | Anti-inflammatory & Pain relief | Moderate to High |

| CGS21680 | A2A | Cancer therapy | Variable |

Mechanism of Action

The primary mechanism of action of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine involves its role as an agonist for the A2B adenosine receptor. By binding to this receptor, the compound modulates the levels of cyclic AMP (cAMP) within cells. This modulation affects various cellular pathways, influencing processes such as inflammation, vasodilation, and neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine are best understood in the context of its analogs. Below is a comparative analysis:

Structural Modifications and Receptor Affinity

*Adenosine deaminase (ADA) cannot deaminate 5'-ethylcarboxamido derivatives, but adenylate deaminase (AMPDA) processes them .

Enzymatic Stability

- This compound: Resistant to ADA-mediated deamination due to the ethylcarboxamide group, enhancing metabolic stability in vivo. However, it is a substrate for AMPDA, which converts it to the corresponding inosine derivative .

- 2',3'-Isopropylidene Adenosine: Lacks 5' modifications and is rapidly deaminated by ADA, limiting its therapeutic utility .

- 5'-Acetyl-2',3'-isopropylidene Adenosine: The acetyl group is susceptible to hydrolysis by esterases, reducing its half-life compared to carboxamide derivatives .

Key Research Findings

- Receptor Selectivity: While this compound shows submicromolar affinity across AR subtypes, its selectivity profile is less pronounced than derivatives with bulkier 5' substituents (e.g., benzyl or triazole groups), which exhibit subtype-specific binding .

- Metabolic Advantages: Compared to 5'-amino or 5'-hydroxyethyl derivatives, the ethylcarboxamido group reduces susceptibility to enzymatic degradation, making it a candidate for prolonged action .

- Structural Insights : Molecular docking studies suggest the ethylcarboxamide group forms hydrogen bonds with Asn1815.42 in the AR binding pocket, stabilizing ligand-receptor interactions .

Biological Activity

5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine (ECA) is a synthetic derivative of adenosine, primarily recognized for its role as an agonist of the A2B adenosine receptor. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H20N6O4

- Molecular Weight : 348.36 g/mol

- CAS Number : 39491-53-7

ECA features a unique structural modification that enhances its binding affinity and selectivity towards the A2B receptor compared to other adenosine derivatives. This modification is crucial for its biological activity.

ECA acts primarily as a full agonist at the human A2B adenosine receptor (hA2B). Upon binding to this receptor, ECA stimulates intracellular signaling pathways, notably leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevation of cAMP is significant as it modulates various cellular functions, including:

- Cell proliferation

- Gene expression

- Metabolic processes

The activation of the hA2B receptor by ECA can have diverse effects depending on the cell type and the specific intracellular pathways activated.

Cellular Effects

ECA's interaction with the A2B receptor influences several cellular processes:

- Modulation of cAMP Levels : In CHO cells expressing the hA2B receptor, ECA has been shown to effectively increase cAMP levels, which is pivotal for cellular signaling .

- Impact on Cancer Cell Lines : Studies indicate that ECA may exhibit cytostatic effects in certain cancer cell lines by modulating growth signals through cAMP pathways. For instance, its effects were compared with known agonists like Cl-IB-MECA, highlighting its potential in cancer therapeutics .

Comparative Analysis with Other Compounds

To understand ECA's unique properties, it is beneficial to compare it with other adenosine derivatives:

| Compound | Receptor Affinity | Biological Activity |

|---|---|---|

| This compound | High (A2B) | Full agonist; increases cAMP |

| N6-Cyclopentyladenosine | Moderate | Selective A1 antagonist |

| 2-Chloroadenosine | High | Potent A2A agonist |

ECA’s ability to act specifically at the A2B receptor distinguishes it from other derivatives that may have broader or different receptor interactions.

Case Studies and Research Findings

- Cytostatic Activity in Cancer Cells : In a study analyzing various adenosine receptor ligands, ECA demonstrated significant cytostatic effects in prostate cancer cell lines, suggesting its potential as an anticancer agent .

- cAMP Modulation Assays : Functional assays confirmed that ECA effectively modulates cAMP levels in response to hA2B activation. This modulation was quantitatively assessed using CHO cells, providing a clear understanding of its pharmacological profile .

- Therapeutic Potential : The compound's agonistic action at the A2B receptor positions it as a candidate for developing therapies targeting conditions such as inflammation and cancer, where modulating adenosine signaling can be beneficial .

Q & A

Q. What are the established synthetic protocols for 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves coupling 2',3'-O-isopropylidene adenosine-5'-carboxylic acid with ethylamine derivatives using 1-cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) as a coupling agent in anhydrous DMF under nitrogen. Key parameters include:

- Solubility: The carboxylic acid precursor is poorly soluble in DMF, requiring extended stirring (1+ hours) to dissolve .

- Coupling stoichiometry: A 1:1.5 molar ratio of acid to amine ensures efficient amide bond formation.

- Temperature: Room temperature minimizes side reactions like epimerization.

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Methodological Answer: Use a combination of:

- HPLC-PDA : Reverse-phase chromatography with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%).

- NMR spectroscopy : Confirm regioselectivity (e.g., ¹H-NMR for isopropylidene protons at δ 1.3–1.5 ppm and ethylcarboxamido NH at δ 6.8–7.2 ppm) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₅H₁₉ClN₆O₄ for chloro derivatives, exact mass 382.11 g/mol) .

Q. What storage conditions are recommended for this compound to ensure long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the isopropylidene group.

- Solvent : Lyophilize and store as a solid; avoid DMSO or aqueous buffers for long-term storage due to hygroscopicity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing analogs of this compound?

Methodological Answer: A 2³ factorial design evaluates three factors:

Q. How do researchers resolve contradictions in adenosine receptor binding data for derivatives of this compound?

Methodological Answer: Contradictions often arise from:

- Assay variability : Compare results across standardized assays (e.g., cAMP inhibition vs. radioligand binding for A₁/A₂A receptors).

- Structural analogs : Test chloro (e.g., CAS 120225-75-4) and iodo (CAS 162936-24-5) derivatives to isolate electronic effects on binding .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with receptor subtypes, prioritizing residues like His251 (A₁) or Glu169 (A₂A) .

Q. What strategies mitigate instability of the isopropylidene group during in vitro assays?

Methodological Answer:

Q. How can researchers integrate theoretical frameworks into studies on this compound’s biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.